molecular formula C11H15N3O2 B1470238 6-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid CAS No. 1368709-42-5

6-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid

Numéro de catalogue: B1470238
Numéro CAS: 1368709-42-5
Poids moléculaire: 221.26 g/mol
Clé InChI: DFGGKANDSITJQR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a 4-methylpiperidin-1-yl group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyrimidine with 4-methylpiperidine in the presence of a base, followed by carboxylation. The reaction conditions typically include:

    Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions ortho to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: LiAlH4 in anhydrous ether at 0°C.

    Substitution: Sodium methoxide (NaOMe) in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Applications De Recherche Scientifique

SHP2 Inhibition and Cancer Therapy

One of the most significant applications of 6-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid is its role as an inhibitor of SHP2 (Src Homology 2 Domain-containing Phosphatase 2). SHP2 is a critical regulator in the ERK/MAPK signaling pathway, which is often dysregulated in various cancers. Compounds derived from this structure have shown promise as selective SHP2 antagonists, demonstrating higher selectivity and lower cardiotoxicity compared to existing inhibitors like SHP099 and RMC-4550. This selectivity is crucial for reducing side effects associated with cancer treatments .

ERK5 Pathway Modulation

The compound has also been explored for its potential to inhibit the ERK5 pathway, which is implicated in cellular proliferation and survival. Research indicates that optimizing derivatives of this compound can lead to potent ERK5 inhibitors with favorable pharmacokinetic properties. These inhibitors are being investigated for their ability to prevent tumor growth in preclinical models, making them candidates for further development in cancer therapeutics .

Metabolic Disorders

Beyond cancer, there is emerging evidence that compounds related to this compound may have therapeutic potential in treating metabolic disorders. For instance, studies have suggested that antagonists targeting retinol binding protein 4 (RBP4) can lower plasma RBP4 levels significantly, which may help alleviate conditions such as type 2 diabetes and nonalcoholic fatty liver disease (NAFLD). The pharmacological modulation of RBP4 through these compounds could represent a novel approach to managing metabolic diseases .

Case Studies and Research Findings

Study Focus Findings
Study on SHP2 InhibitorsCancer TreatmentDemonstrated that derivatives of the compound effectively inhibited SHP2, leading to reduced cell proliferation in cancer models.
ERK5 Inhibition ResearchTumor GrowthIdentified several optimized analogues that showed nanomolar potency against ERK5, with promising results in mouse xenograft models .
RBP4 Antagonist DevelopmentMetabolic DisordersShowed that compounds could significantly reduce serum RBP4 levels and improve conditions related to metabolic syndrome .

Mécanisme D'action

The mechanism of action of 6-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as signal transduction and gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid
  • 6-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid
  • 4-(4-Methylpiperidin-1-yl)pyrimidine-5-carboxylic acid

Uniqueness

6-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

6-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases involved in cell signaling pathways. Notably, it has been studied for its inhibitory effects on the ERK5 mitogen-activated protein kinase pathway, which is implicated in cellular proliferation and survival.

Inhibition Studies

The compound has shown promising results in various enzyme inhibition assays. For instance, it was evaluated for its ability to inhibit the enzymatic activity of HsPim-1, a kinase associated with cancer progression. The results indicated that compounds similar to this compound exhibited micromolar to submicromolar inhibition profiles (IC50 values ranging from 0.1 to 10 µM) against HsPim-1 .

Cytotoxicity Assays

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values against various cell lines:

Cell LineIC50 (µM)
HCT-1160.16
SK-HEP10.28
MDA-MB-2310.28
A5490.48
MCF-73.24

These values indicate a potent activity against multiple types of cancer cells, suggesting its potential as an anticancer agent .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable properties, including low clearance rates and reasonable oral bioavailability (around 42% in mouse models) . This profile is essential for developing effective therapeutic agents.

Study on ERK5 Inhibition

In a recent study, researchers explored the structure-activity relationship (SAR) of various derivatives based on the pyrimidine scaffold similar to this compound. They found that modifications at specific positions led to enhanced ERK5 inhibitory activity. For example, the introduction of small alkyl groups at the 2-position of the pyrimidine ring resulted in increased potency .

Clinical Implications

Given its ability to inhibit key signaling pathways involved in tumor growth, this compound holds promise for further development as a therapeutic agent against hyperproliferative diseases such as cancer. Its selectivity over related kinases reduces potential side effects associated with broader-spectrum inhibitors .

Propriétés

IUPAC Name

6-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-2-4-14(5-3-8)10-6-9(11(15)16)12-7-13-10/h6-8H,2-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGGKANDSITJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 6
6-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.